molecular formula C11H16N2O3 B12558606 2-{Methyl[1-(2-nitrophenyl)ethyl]amino}ethan-1-ol CAS No. 188978-98-5

2-{Methyl[1-(2-nitrophenyl)ethyl]amino}ethan-1-ol

Cat. No.: B12558606
CAS No.: 188978-98-5
M. Wt: 224.26 g/mol
InChI Key: OYUKJTXFUWAPBL-UHFFFAOYSA-N
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Description

2-{Methyl[1-(2-nitrophenyl)ethyl]amino}ethan-1-ol is a chemical compound with a complex structure that includes a nitrophenyl group, an ethyl group, and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Methyl[1-(2-nitrophenyl)ethyl]amino}ethan-1-ol typically involves the reaction of 2-nitrobenzaldehyde with methylamine and ethanolamine under controlled conditions. The reaction proceeds through a series of steps, including condensation, reduction, and substitution reactions. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-{Methyl[1-(2-nitrophenyl)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Nucleophiles: Such as halides and amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to various substituted products depending on the nucleophile used .

Scientific Research Applications

2-{Methyl[1-(2-nitrophenyl)ethyl]amino}ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{Methyl[1-(2-nitrophenyl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The compound’s structure allows it to bind to specific sites on these targets, leading to changes in their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[methyl(4-nitrophenyl)amino]ethan-1-ol
  • 2-[(2-aminoethyl)amino]ethanol
  • N-methyl-N-hydroxyethylbenzylamine

Uniqueness

2-{Methyl[1-(2-nitrophenyl)ethyl]amino}ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitrophenyl group, in particular, contributes to its potential biological activity and reactivity in various chemical reactions .

Properties

CAS No.

188978-98-5

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

2-[methyl-[1-(2-nitrophenyl)ethyl]amino]ethanol

InChI

InChI=1S/C11H16N2O3/c1-9(12(2)7-8-14)10-5-3-4-6-11(10)13(15)16/h3-6,9,14H,7-8H2,1-2H3

InChI Key

OYUKJTXFUWAPBL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])N(C)CCO

Origin of Product

United States

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